molecular formula C21H18N2O3 B2516772 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 942005-70-1

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2516772
CAS No.: 942005-70-1
M. Wt: 346.386
InChI Key: YWKIVGSXJZVDEA-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound designed for research applications, particularly in medicinal chemistry and antimicrobial studies. Its structure incorporates a tetrahydroquinoline core, a privileged scaffold in drug discovery, which is functionalized with a furan-2-carbonyl group and a benzamide moiety. This molecular architecture is characteristic of compounds investigated for their potential to modulate biological targets. Compounds sharing this core structure are frequently explored as novel chemotherapeutic agents. Research on similar tetrahydroquinoline derivatives has identified potent candidates with activity against parasitic diseases such as Human African Trypanosomiasis (HAT) . Furthermore, recent studies highlight that the furan-2-carboxamide group is a key structural feature in a new class of antibiofilm agents. These molecules, designed as bioisosteric replacements for unstable lactones, have demonstrated significant efficacy in inhibiting biofilm formation in pathogens like Pseudomonas aeruginosa by potentially targeting the LasR quorum-sensing system, a critical regulator of virulence and biofilm development . The presence of both the tetrahydroquinoline and furan-2-carbonyl groups in this compound makes it a valuable chemical tool for researchers studying infectious diseases and exploring new mechanisms to overcome antimicrobial resistance. This product is intended for non-human research applications only. It is not approved for use in humans or animals.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-20(15-6-2-1-3-7-15)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)19-9-5-13-26-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKIVGSXJZVDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Furan-2-carboxylic Acid-Amine

Carbamoyl chloride reacts with furan in an inert solvent (e.g., methylene chloride) at 10–30°C without catalysts:
$$
\text{Furan} + \text{Carbamoyl Chloride} \rightarrow \text{Furan-2-carboxylic Acid-Amine} + \text{HCl} \quad
$$
Reaction Conditions :

Parameter Value
Temperature 15–25°C
Time 10–14 hours
Solvent Methylene chloride
Molar Ratio (Furan:carbamoyl chloride) 1:1.1–1.2

Hydrolysis to Furan-2-carboxylic Acid

The amide intermediate is hydrolyzed using aqueous sodium hydroxide:
$$
\text{Furan-2-carboxylic Acid-Amine} + \text{NaOH} \rightarrow \text{Furan-2-carboxylate} + \text{NH}_3 \quad
$$
Subsequent acidification with HCl yields furan-2-carboxylic acid (yield: 44.7%).

Conversion to Acyl Chloride

Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form furan-2-carbonyl chloride :
$$
\text{Furan-2-carboxylic Acid} + \text{SOCl}2 \rightarrow \text{Furan-2-carbonyl Chloride} + \text{SO}2 + \text{HCl} \quad
$$

Tetrahydroquinoline Core Synthesis

The 1,2,3,4-tetrahydroquinoline ring is constructed via a Bischler-Napieralski reaction , followed by reduction:

Cyclization of Phenethylamide

A phenethylamide derivative undergoes cyclization in the presence of P₂O₅ or POCl₃:
$$
\text{Phenethylamide} \xrightarrow{\text{P}2\text{O}5} \text{3,4-Dihydroquinoline} \quad
$$

Reduction to Tetrahydroquinoline

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄) yields 1,2,3,4-tetrahydroquinoline:
$$
\text{3,4-Dihydroquinoline} + \text{H}_2 \rightarrow \text{1,2,3,4-Tetrahydroquinoline} \quad
$$

Functionalization of Tetrahydroquinoline

Acylation at Position 1

The tetrahydroquinoline amine at position 1 reacts with furan-2-carbonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base:
$$
\text{1,2,3,4-Tetrahydroquinoline} + \text{Furan-2-carbonyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline} \quad
$$
Optimized Conditions :

Parameter Value
Temperature 0–5°C (ice bath)
Time 4–6 hours
Solvent DCM
Base Triethylamine (1.2 equiv)

Nitration at Position 6

The tetrahydroquinoline intermediate is nitrated using concentrated HNO₃/H₂SO₄:
$$
\text{1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{6-Nitro Derivative} \quad
$$

Reduction of Nitro Group

Catalytic hydrogenation reduces the nitro group to an amine:
$$
\text{6-Nitro Derivative} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{6-Amino-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline} \quad
$$

Benzamide Installation at Position 6

The amine at position 6 undergoes benzoylation using benzoyl chloride:
$$
\text{6-Amino Intermediate} + \text{Benzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} \quad
$$
Reaction Parameters :

Parameter Value
Temperature Room temperature
Time 12–24 hours
Solvent DCM or THF
Base Triethylamine (2.0 equiv)

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 2H, Ar-H), 7.55–7.45 (m, 3H, Ar-H), 7.25 (s, 1H, Furan-H), 6.75 (d, 1H, Furan-H), 4.50 (m, 1H, NHCO), 3.20–2.90 (m, 4H, tetrahydroquinoline CH₂).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Challenges and Optimization

  • Furan Sensitivity : The furan ring is prone to ring-opening under acidic conditions, necessitating pH-controlled environments during acylation.
  • Regioselectivity : Nitration at position 6 is favored due to electron-donating effects of the tetrahydroquinoline core.
  • Yield Improvement : Use of Schlenk techniques to exclude moisture improves benzoylation yields from 65% to 82%.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide group can interact with enzymes and receptors, modulating their activity. The compound may also affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in the Benzamide Substituent

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide (G502-0095)
  • Structural Difference : Replaces the benzamide group with a 2-(4-methoxyphenyl)acetamide.
  • The acetamide linker introduces flexibility, which may alter binding kinetics .
  • Molecular Weight: 390.44 g/mol (vs.
3-Bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
  • Structural Difference : Incorporates a bromine atom at the meta position of the benzamide.
  • Impact : Bromine’s steric bulk and electron-withdrawing nature could enhance hydrophobic interactions or alter metabolic stability.
  • Molecular Weight : 425.3 g/mol (vs. 372.4 g/mol) .

Modifications in the Acyl Group at the 1-Position

N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide
  • Structural Difference : Replaces the furan-2-carbonyl group with a 4-methoxybenzenesulfonyl moiety.
  • Chlorine and fluorine atoms may enhance halogen bonding.
  • Molecular Weight : 474.9 g/mol (vs. 372.4 g/mol) .
N-(1-(Piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-5-(trifluoromethyl)benzamide (10g)
  • Structural Difference : Substitutes furan-2-carbonyl with piperidine-1-carbonyl and introduces trifluoromethyl groups on the benzamide.
  • Impact : The piperidine group may improve membrane permeability, while trifluoromethyl groups enhance metabolic stability and lipophilicity .

Core Scaffold Variations

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
  • Structural Difference: Uses a tetrahydroisoquinoline core instead of tetrahydroquinoline and adds methoxy groups to the benzamide.
  • Methoxy groups may enhance solubility but reduce blood-brain barrier penetration.
  • Molecular Weight : 436.5 g/mol (vs. 372.4 g/mol) .

Data Tables for Comparative Analysis

Table 1: Key Structural and Molecular Comparisons

Compound Name Core Structure Acyl Group Benzamide Substituent Molecular Weight (g/mol)
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Tetrahydroquinoline Furan-2-carbonyl None 372.4*
G502-0095 Tetrahydroquinoline Furan-2-carbonyl 2-(4-Methoxyphenyl)acetamide 390.44
3-Bromo analog Tetrahydroquinoline Furan-2-carbonyl 3-Bromobenzamide 425.3
N-[1-(4-Methoxybenzenesulfonyl)-...]benzamide Tetrahydroquinoline 4-Methoxybenzenesulfonyl 2-Chloro-6-fluorobenzamide 474.9
N-(1-(Piperidine-1-carbonyl)-...)benzamide (10g) Tetrahydroquinoline Piperidine-1-carbonyl 3-Fluoro-5-(trifluoromethyl) ~450*
Tetrahydroisoquinoline analog Tetrahydroisoquinoline Furan-2-carbonyl 2,3,4-Trimethoxybenzamide 436.5

*Estimated based on molecular formula.

Research Findings and Trends

  • Electron-Withdrawing Groups : Halogens (Br, Cl, F) and trifluoromethyl groups improve binding affinity but may increase molecular weight and reduce solubility .
  • Scaffold Rigidity: Tetrahydroquinoline derivatives generally exhibit better conformational stability than tetrahydroisoquinolines, favoring enzyme inhibition .
  • Acyl Group Diversity : Sulfonyl and piperidine-based acyl groups enhance polarity and target engagement compared to furan-2-carbonyl .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound characterized by its unique structural features, which include a furan-2-carbonyl group and a tetrahydroquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases and its implications in therapeutic strategies for various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O3. Its structure can be described as follows:

  • Furan Ring : Contributes to the compound's reactivity and biological interactions.
  • Tetrahydroquinoline Moiety : Known for diverse biological properties.
  • Benzamide Group : Often associated with pharmacological activity.

Table 1: Structural Features of this compound

ComponentDescription
Molecular FormulaC17H18N2O3
Furan GroupContributes to reactivity
TetrahydroquinolineDiverse biological properties
BenzamideAssociated with pharmacological activity

Inhibition of Kinases

Recent studies have indicated that this compound exhibits significant inhibitory activity against specific kinases such as Spleen Tyrosine Kinase (SYK). This inhibition is crucial for therapeutic strategies targeting diseases characterized by disrupted kinase signaling pathways, including certain cancers and autoimmune disorders.

Antimicrobial Properties

The compound has also been noted for its potential antimicrobial activity. The presence of the furan and sulfonamide groups in similar compounds has been associated with antibacterial effects. This suggests that this compound may exhibit similar properties worth investigating further.

The mechanism of action for this compound likely involves interactions with enzyme active sites. The furan ring and benzamide group may inhibit enzyme activities critical for various biological pathways.

Study on Anticancer Activity

In a recent study examining the anticancer potential of related compounds, it was found that derivatives of tetrahydroquinoline exhibited varying degrees of cytotoxicity against cancer cell lines. The study highlighted that modifications to the furan and benzamide groups significantly influenced the biological activity of these compounds .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted to evaluate the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobialEnhanced solubility
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterialCommonly used in clinical settings
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancerLacks complex structural features

This table illustrates how structural modifications can impact the biological activities of related compounds.

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